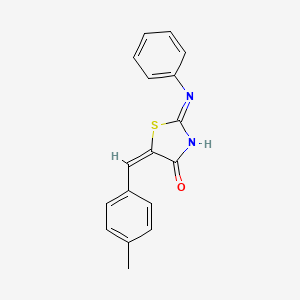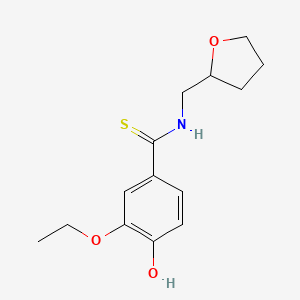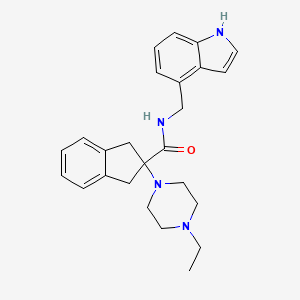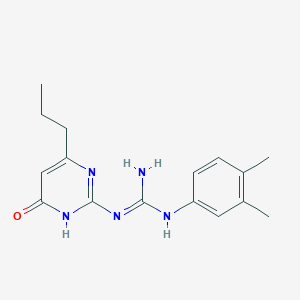
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent. The compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
作用机制
The exact mechanism of action of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies suggest that the compound may exert its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and modulation of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including rheumatoid arthritis, diabetes, and cancer.
In addition, 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit anticancer activity, with studies suggesting that it can induce apoptosis and inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a potential candidate for the development of new therapeutic agents. The compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments.
However, one limitation of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
未来方向
There are several potential future directions for research on 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Another potential direction for research is the investigation of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one as a potential therapeutic agent for various diseases, including cancer, diabetes, and inflammatory conditions. Finally, the compound may also be useful in the development of new antibiotics to combat bacterial and fungal infections.
合成方法
The synthesis of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzophenone and 4-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then cyclized to form the thiazolidinone derivative.
科学研究应用
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of medicine. The compound has shown promising results as an anti-inflammatory agent, with studies suggesting that it can effectively reduce inflammation in animal models of rheumatoid arthritis and other inflammatory conditions.
Furthermore, 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit potent antioxidant activity, which may be useful in preventing oxidative damage to cells and tissues. In addition, the compound has shown antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19-17(21-15)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVVKUWUQUVKK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)

![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)

![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B6088672.png)

